molecular formula C16H20F3NO4 B13394305 Boc-d-beta-hophe(2-cf3)-oh

Boc-d-beta-hophe(2-cf3)-oh

Cat. No.: B13394305
M. Wt: 347.33 g/mol
InChI Key: YQJFIZXCXGBMPB-UHFFFAOYSA-N
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Description

®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation may produce corresponding oxides .

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The Boc group provides a temporary protection for the amino group, allowing for selective reactions in biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during reactions, allowing for selective modifications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid stands out due to the presence of both the Boc protecting group and the trifluoromethyl-substituted phenyl ring. These features provide unique reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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